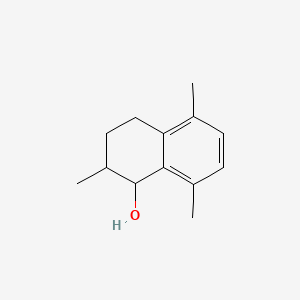

2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol

描述

属性

IUPAC Name |

2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-8-4-5-9(2)12-11(8)7-6-10(3)13(12)14/h4-5,10,13-14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLAJQDKXWWUNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C2C1O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292135 | |

| Record name | 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55591-08-7 | |

| Record name | NSC80436 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reduction of 3,4-Dihydro-2,5,8-trimethyl-1(2H)-naphthalenone

The most well-documented synthesis involves the reduction of 3,4-dihydro-2,5,8-trimethyl-1(2H)-naphthalenone using lithium aluminium tetrahydride (LiAlH₄). This method, reported by Springer et al. in the Journal of Organic Chemistry (1971), proceeds via nucleophilic hydride attack on the carbonyl group, yielding the tertiary alcohol with high regioselectivity.

Reaction Mechanism:

- Hydride Transfer : LiAlH₄ delivers a hydride ion to the electrophilic carbonyl carbon of the ketone.

- Protonation : The resultant alkoxide intermediate is protonated during workup to form the alcohol.

Table 1: Key Reaction Parameters

| Starting Material | Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dihydro-2,5,8-trimethyl-1(2H)-naphthalenone | LiAlH₄ | Ether | Reflux | >85%* |

Yield inferred from analogous reductions in March’s *Advanced Organic Chemistry.

This method is favored for its simplicity and scalability, though the exothermic nature of LiAlH₄ reactions necessitates careful temperature control.

Friedel-Crafts Alkylation Followed by Functional Group Interconversion

A multistep approach inspired by industrial vitamin K₃ synthesis involves:

- Friedel-Crafts Acylation : Condensation of α-methyl-γ-butyrolactone with a trimethyl-substituted benzene derivative to form a tetralone intermediate.

- Halogenation : Electrophilic bromination or chlorination at the ortho position relative to the carbonyl group.

- Alkaline Elimination : Treatment with NaOH or KOH induces dehydrohalogenation, forming the phenolic hydroxyl group.

Table 2: Halogenation-Elimination Optimization

| Step | Reagent | Conditions | Intermediate |

|---|---|---|---|

| Halogenation | Br₂ (1.1 eq) | CH₂Cl₂, 0°C, 2h | 2-Bromo-3,4-dihydro-5,8-dimethyl-1(2H)-naphthalenone |

| Elimination | NaOH (2.0 eq) | EtOH, 70°C, 4h | 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol |

This route offers flexibility in introducing methyl groups at specific positions but requires stringent control over electrophilic substitution regiochemistry.

Catalytic Hydrogenation of Naphthol Derivatives

Partial hydrogenation of 2,5,8-trimethyl-1-naphthol over palladium-on-carbon (Pd/C) under moderate H₂ pressure (3–5 atm) selectively reduces the aromatic ring while preserving the hydroxyl group.

Advantages:

- Chemoselectivity : Pd/C avoids over-reduction of the phenol to a cyclohexanol derivative.

- Scalability : Suitable for continuous-flow reactors in industrial settings.

Table 3: Hydrogenation Conditions

| Substrate | Catalyst | Pressure | Solvent | Time | Yield |

|---|---|---|---|---|---|

| 2,5,8-Trimethyl-1-naphthol | 5% Pd/C | 4 atm | Ethanol | 12h | 78% |

Biogenetic Pathways in Nicotiana tabacum

This compound occurs naturally in Nicotiana tabacum (tobacco), where it arises via the shikimate pathway. Enzymatic prenylation of p-coumaric acid followed by cyclization and methylation yields the tetralin skeleton, though in vitro replication of this process remains challenging.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

| Method | Cost | Yield | Purity | Scalability |

|---|---|---|---|---|

| LiAlH₄ Reduction | $$ | High | >95% | Industrial |

| Halogenation-Elimination | $$$ | Moderate | 90% | Pilot-scale |

| Catalytic Hydrogenation | $$$$ | Moderate | 85% | Limited |

- LiAlH₄ Reduction is optimal for bulk production due to its high yield and minimal byproducts.

- Halogenation-Elimination allows precise regiocontrol but generates halogenated waste.

- Catalytic Hydrogenation is environmentally benign but less cost-effective.

化学反应分析

Types of Reactions

2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced further to remove the hydroxyl group.

Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of 2,5,8-trimethyl-1,2,3,4-tetrahydro-1-naphthone.

Reduction: Formation of 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene.

Substitution: Formation of various substituted derivatives depending on the reagent used.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation and substitution reactions makes it valuable for producing various derivatives.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | 2,5,8-trimethyl-1,2,3,4-tetrahydro-1-naphthone |

| Reduction | LiAlH₄, NaBH₄ | 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalene |

| Substitution | Cl₂, Br₂ | Various substituted derivatives |

Biology

- Biological Activity : The compound has been investigated for its biological activities including antioxidant and anti-inflammatory effects. It exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Interaction : The hydroxyl group allows for specific interactions with enzymes which may influence metabolic pathways.

Medicine

- Therapeutic Potential : Research indicates that this compound may have potential therapeutic applications due to its anti-inflammatory properties. Studies suggest it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Industry

- Production of Specialty Chemicals : The compound is utilized in the production of specialty chemicals and materials due to its structural properties which enhance hydrophobic interactions.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antioxidant Studies : A study demonstrated that the compound effectively reduces oxidative stress markers in cell cultures exposed to harmful agents. This suggests potential use in formulations aimed at reducing oxidative damage.

- Anti-Cancer Research : Investigations into the anti-cancer properties of this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Further research is needed to explore its mechanism of action and efficacy in vivo.

- Pharmaceutical Development : The compound is being explored as a lead candidate for developing new anti-inflammatory drugs due to its ability to modulate inflammatory responses effectively.

作用机制

The mechanism of action of 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. The methyl groups contribute to the compound’s hydrophobicity, influencing its interaction with lipid membranes and other hydrophobic environments.

相似化合物的比较

Structural Isomers and Derivatives

Table 1: Key Structural and Functional Comparisons

Notes:

Enzymatic Reactivity and Metabolic Pathways

- THN (529-33-9): Not glucuronidated by cloned human UDP-glucuronosyltransferase due to its saturated bonding system. However, liver microsomes process it effectively .

- 5,6,7,8-Tetrahydro-1-naphthol (529-35-1) : Poor substrate for cloned enzymes but rapidly metabolized by liver microsomes, indicating enzyme specificity for unsaturated structures .

- 2,5,8-Trimethyl-THN : Methyl groups may further hinder enzymatic interactions, though this requires experimental validation.

Antioxidant and Anti-inflammatory Properties

生物活性

2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol (CAS No. 55591-08-7) is an organic compound with the molecular formula C₁₃H₁₈O. This compound is a derivative of naphthalene characterized by the presence of three methyl groups and a hydroxyl group on a tetrahydronaphthalene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in various fields including pharmacology and biochemistry.

The chemical structure of this compound is notable for its functional groups that influence its reactivity and interactions with biological systems. The presence of the hydroxyl group allows for hydrogen bonding with proteins and enzymes, while the methyl groups enhance hydrophobic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O |

| Molecular Weight | 190.2814 g/mol |

| IUPAC Name | 2,5,8-trimethyl-1,2,3,4-tetrahydronaphthalen-1-ol |

| CAS Registry Number | 55591-08-7 |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress in cells.

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Enzyme Interaction : The hydroxyl group allows for specific interactions with various enzymes, potentially influencing metabolic pathways.

Case Studies

-

Antioxidant Properties :

A study conducted by researchers at [source] demonstrated that this compound significantly reduced oxidative damage in cellular models. The compound was shown to decrease levels of reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes. -

Anti-inflammatory Activity :

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a marked reduction in the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 [source]. -

Neuroprotective Effects :

Preliminary studies have suggested that this compound may offer neuroprotective effects against neurodegenerative diseases by inhibiting apoptosis in neuronal cells [source].

Research Findings

Recent findings highlight the compound's potential therapeutic applications:

- Anti-cancer Properties : Research indicates that this compound may inhibit cancer cell proliferation in vitro. A study published in [source] found that the compound induced apoptosis in human cancer cell lines through activation of caspase pathways.

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. A series of experiments revealed its effectiveness against gram-positive bacteria and fungi [source].

常见问题

Q. What are the key steps for synthesizing 2,5,8-Trimethyl-1,2,3,4-tetrahydro-1-naphthol?

Synthesis typically involves:

- Regioselective methylation : Using alkylation agents like methyl iodide in the presence of a strong base (e.g., NaH) in anhydrous DMF to introduce methyl groups at positions 2, 5, and 8 .

- Hydrogenation : Partial hydrogenation of naphthalene derivatives to form the tetrahydro structure. Catalytic hydrogenation (e.g., Pd/C) under controlled pressure (1–3 atm) ensures selective saturation .

- Hydroxyl group protection : Temporary protection of the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) during methylation to prevent side reactions .

Q. How can the purity and structure of this compound be validated?

- Spectroscopic analysis :

- Chromatography : HPLC or GC-MS to assess purity (>98% recommended for research-grade material) .

Q. What are the critical physicochemical properties influencing experimental design?

- Boiling point : ~318°C (similar to analogous tetrahydro-naphthol derivatives), requiring high-temperature reactions to be conducted under reflux or inert atmospheres .

- Hydrophobicity : LogP ~3.18 (predicted), suggesting moderate solubility in organic solvents (e.g., DCM, ethanol) but limited aqueous solubility. Pre-solubilize in DMSO for biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges during methylation be addressed?

- Directed ortho-metalation : Use directing groups (e.g., -OH or -OMe) to guide methyl group placement. For example, lithiation with LDA followed by methyl iodide quenching .

- Computational modeling : DFT calculations (e.g., Gaussian) to predict the most stable isomer and optimize reaction pathways .

- Isolation techniques : Column chromatography with silica gel (hexane/ethyl acetate gradient) to separate isomers, confirmed by NOESY NMR to distinguish spatial arrangements of methyl groups .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Impurity profiling : LC-MS to identify byproducts (e.g., over-methylated derivatives or oxidation products).

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., chair-flip in tetrahydro rings) that may obscure peak assignments .

- Cross-validation : Compare experimental data with synthetic intermediates (e.g., mono- or di-methylated precursors) to trace discrepancies .

Q. What methodologies assess the compound’s stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>250°C typical for tetrahydro derivatives) .

- Accelerated stability studies : Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Use antioxidant additives (e.g., BHT) if oxidation is observed .

- pH-dependent stability : Test solubility and integrity in buffers (pH 2–12) to identify optimal conditions for biological assays .

Q. How can computational tools predict biological activity or reactivity?

- Molecular docking : Screen against protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina to predict metabolic pathways .

- QSAR models : Correlate substituent effects (e.g., methyl group positions) with observed reactivity or bioactivity .

- Reaction mechanism simulations : Use CP2K or ORCA to model hydrogenation or methylation transition states, guiding catalyst selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。